molecular formula C22H16F3N5O3 B10833702 4-Amino-6-(1-(3-(trifluoromethoxy)phenyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one

4-Amino-6-(1-(3-(trifluoromethoxy)phenyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one

Cat. No.: B10833702
M. Wt: 455.4 g/mol
InChI Key: QBBURCWZLKKIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lactam derivative 3 typically involves cyclization reactions. One common method is the Staudinger reaction, which involves the [2+2] cycloaddition of ketenes with imines . This reaction is highly stereoselective and can be fine-tuned to produce the desired isomer of the lactam derivative.

Industrial Production Methods

Industrial production of lactam derivatives often involves large-scale cyclization reactions under controlled conditions. The use of catalysts and specific solvents can enhance the yield and purity of the product. For example, the use of dichloromethane or acetonitrile as solvents has been shown to be effective in producing high-quality β-lactam derivatives .

Chemical Reactions Analysis

Types of Reactions

Lactam derivative 3 can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving lactam derivative 3 often require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of lactam derivative 3 can produce a variety of oxidized products, while reduction can yield different reduced forms of the compound .

Scientific Research Applications

Lactam derivative 3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lactam derivative 3 involves its interaction with specific molecular targets. For example, in the case of β-lactam antibiotics, the compound targets penicillin-binding proteins, disrupting the synthesis of bacterial cell walls . This leads to the eventual death of the bacterial cell. The exact molecular pathways can vary depending on the specific structure of the lactam derivative .

Properties

Molecular Formula

C22H16F3N5O3

Molecular Weight

455.4 g/mol

IUPAC Name

4-amino-6-[1-[3-(trifluoromethoxy)phenyl]indol-5-yl]-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5-one

InChI

InChI=1S/C22H16F3N5O3/c23-22(24,25)33-16-3-1-2-14(11-16)29-7-6-13-10-15(4-5-17(13)29)30-8-9-32-20-18(21(30)31)19(26)27-12-28-20/h1-7,10-12H,8-9H2,(H2,26,27,28)

InChI Key

QBBURCWZLKKIPV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=NC=NC(=C2C(=O)N1C3=CC4=C(C=C3)N(C=C4)C5=CC(=CC=C5)OC(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.